molecular formula C15H20N2O2 B3006365 N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide CAS No. 303777-55-1

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide

Cat. No.: B3006365
CAS No.: 303777-55-1
M. Wt: 260.337
InChI Key: QFSKXQHSHTUULB-UHFFFAOYSA-N
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Description

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide is a pyrano[3,2-c]quinoline derivative featuring a propanamide substituent at the 6-position of the fused tetracyclic scaffold. Its synthesis typically involves condensation reactions between substituted pyranoquinoline precursors and propionic acid derivatives, as exemplified by analogous compounds in the literature .

Properties

IUPAC Name

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-14(18)16-17-10-11-6-5-9-19-15(11)12-7-3-4-8-13(12)17/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSKXQHSHTUULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1CC2CCCOC2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This reaction yields heteroannulated pyranoquinolones, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and ability to produce complex molecules in a single step .

Chemical Reactions Analysis

Types of Reactions

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyranoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells . The compound may also disrupt angiogenesis and cell migration, contributing to its anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl or phenoxyphenyl substituents (e.g., 6e in ) enhance lipophilicity, which may influence blood-brain barrier permeability .

Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound (Propanamide) 6d (Nitrile Derivative) 10b (Dipyranoquinolinone)
Molecular Weight ~375–400 (estimated) 363.80 314.34
Melting Point (°C) Not reported 89–91 (12b in ) 96–98
Solubility Moderate (amide group) Low (nitrile) Low (nonpolar core)

Analysis :

  • The propanamide group likely enhances aqueous solubility compared to nitrile or ketone-containing analogs due to hydrogen-bonding capacity .
  • Higher molecular weight analogs (e.g., 27b in ) with diphenyl groups exhibit significantly elevated melting points (165–172°C), reflecting increased crystallinity .

Biological Activity

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide, also known as compound CAS 303777-55-1, is a synthetic organic molecule with significant biological activity. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.332 g/mol

The structure of this compound features a pyranoquinoline backbone that is known for its diverse biological activities.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)12.5
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)10.0

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against several bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

This antimicrobial activity indicates its potential use in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:

  • Inhibiting DNA synthesis in cancer cells.
  • Disrupting bacterial cell wall synthesis.
  • Modulating apoptotic pathways.

These mechanisms contribute to its efficacy as both an anticancer and antimicrobial agent.

4. Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry reported that derivatives of pyranoquinoline exhibited potent anticancer activity through apoptosis induction in human breast cancer cells .
  • Another research highlighted the synthesis and evaluation of various analogs of this compound for their antimicrobial properties against resistant strains of bacteria .

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